2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-10(2)18(11-6-4-3-5-7-11)13(20)9-21-14-16-12(19)8-15-17-14/h3-8,10H,9H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOUVXXDVHIMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of ammonia, cyanic acid, and urea under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazine intermediate with a suitable thiol reagent.
Acetamide Formation: The final step involves the acylation of the triazine-sulfanyl intermediate with an appropriate acylating agent to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazines exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring can enhance antibacterial potency .
Anticancer Properties
Studies have reported that triazine derivatives possess cytotoxic effects against several cancer cell lines. For instance, compounds similar to 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide have demonstrated significant activity against breast cancer (MCF-7) and lung carcinoma (A549) cells with IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and disruption of cellular metabolism.
Antiviral Activity
Emerging studies suggest that triazine derivatives may inhibit viral replication. For example, certain compounds have been shown to effectively inhibit the activity of viral polymerases, presenting potential as antiviral agents . The specific activity of this compound in this context requires further investigation.
Pesticidal Activity
Triazine compounds are also explored for their potential as agricultural chemicals. Research indicates that they can act as effective fungicides and herbicides due to their ability to disrupt metabolic pathways in target organisms . This application is particularly relevant in developing sustainable agricultural practices.
Polymer Chemistry
The unique chemical structure of triazines allows for their incorporation into polymers to enhance material properties such as thermal stability and mechanical strength. Research into polymer composites containing triazine derivatives shows promise in creating materials with improved performance characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
Key structural variations among related compounds include substitutions on the triazinone ring, modifications to the sulfanyl linker, and changes in the acetamide’s aryl/alkyl groups. Below is a comparative analysis:
Functional and Pharmacological Differences
- Anticancer Activity: Compounds like 2-[(4-amino-6-methyl-5-oxo-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide (ZINC3311913) show apoptosis-inducing effects, likely due to the amino group enhancing hydrogen bonding with biological targets . In contrast, the unsubstituted triazinone in the query compound may lack this activity without further derivatization.
- Enzyme Modulation : VUAA-1 and OLC-12 act as insect odorant receptor agonists, a function linked to their pyridinyl-triazole cores and ethyl/isopropyl substituents . The query compound’s phenyl-isopropyl acetamide group may instead favor interactions with mammalian targets.
- Herbicidal Use : Flumetsulam’s triazolopyrimidine core and sulfonamide group confer herbicidal activity, highlighting how core heterocycle changes alter applications .
Physicochemical Properties
- Hydrogen Bonding: The triazinone carbonyl and sulfanyl group in the query compound provide hydrogen-bond acceptor sites, similar to ZINC3311913 .
- Molecular Weight : Most analogs fall within 280–430 Da, adhering to drug-likeness guidelines. The query compound (MW: 323.4) lies within this range.
Research Findings and Implications
- Anticancer Potential: Triazinone derivatives with amino or methyl substituents (e.g., ZINC3311913) exhibit metabolic stability and cytotoxicity against cancer cell lines, suggesting that similar modifications to the query compound could enhance activity .
- Structural Robustness: The sulfanyl acetamide scaffold is versatile; substitutions on the triazinone ring and acetamide aryl group dictate target specificity (e.g., anticancer vs. insect attractant) .
- Synthetic Accessibility : The query compound’s structure is synthetically tractable via routes similar to those for benzenesulfonamide derivatives .
Biological Activity
The compound 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide represents a novel class of synthetic organic compounds with potential therapeutic applications. Its unique structure incorporates a triazine moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 319.39 g/mol. The structure includes a triazine ring , which is pivotal in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.39 g/mol |
| LogP | 2.8311 |
| Polar Surface Area | 89.811 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazine ring can inhibit enzymatic activity, while the phenyl and propan-2-yl groups may enhance binding affinity and specificity towards biological targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, altering their signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing triazine structures often exhibit significant antimicrobial properties. For instance, studies have shown that similar triazine derivatives demonstrate efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. A notable study demonstrated that derivatives of triazine compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins.
Case Studies and Research Findings
- Anticancer Screening : A study published in ResearchGate screened a library of compounds similar to our target compound against multicellular spheroids to identify novel anticancer agents. The results indicated that certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : The SAR analysis highlighted that modifications on the phenyl ring significantly influenced the cytotoxicity of triazine derivatives. For example, the introduction of electron-donating groups enhanced the activity against specific cancer cell lines .
- Antimicrobial Testing : In a comparative study, several triazine-based compounds were tested for their antimicrobial efficacy using the agar diffusion method. The results indicated that compounds with similar structural features exhibited varying degrees of antibacterial activity against common pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
